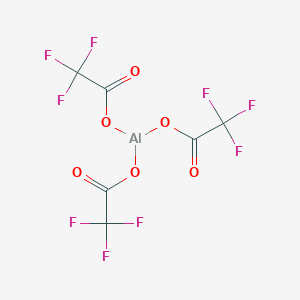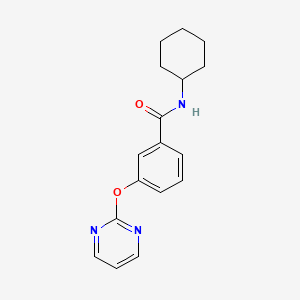
Tris(2,2,2-trifluoroacetoxy)aluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,2-trifluoroacetoxy)aluminum is a chemical compound with the formula C6AlF9O6. It is known for its unique properties, including high thermal stability and solubility in organic solvents such as alcohols and ethers . This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2,2,2-trifluoroacetoxy)aluminum can be synthesized through the reaction of aluminum hydroxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Al(OH)}_3 + 3 \text{CF}_3\text{COOH} \rightarrow \text{Al(CF}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of aluminum trifluoroacetate involves the use of high-purity reagents and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,2,2-trifluoroacetoxy)aluminum undergoes various chemical reactions, including:
Substitution Reactions: It can react with other compounds to replace the trifluoroacetate groups with different functional groups.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include trifluoroacetic acid, aluminum hydroxide, and various organic solvents.
Conditions: Reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting aluminum trifluoroacetate with a different acid can result in the formation of a new aluminum salt .
Applications De Recherche Scientifique
Tris(2,2,2-trifluoroacetoxy)aluminum has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is utilized in the preparation of biological samples for analysis.
Industry: It is used in the production of optical coatings and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of aluminum trifluoroacetate involves its ability to interact with other molecules through coordination bonds. The trifluoroacetate groups can stabilize the aluminum ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Trifluoroacetic Acid: A related compound with similar chemical properties but different applications.
Aluminum Acetate: Another aluminum salt with different functional groups and uses.
Uniqueness: Tris(2,2,2-trifluoroacetoxy)aluminum is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly useful in applications where other aluminum salts may not be suitable .
Propriétés
Numéro CAS |
127649-67-6; 36554-89-9 |
|---|---|
Formule moléculaire |
C6AlF9O6 |
Poids moléculaire |
366.027 |
Nom IUPAC |
bis[(2,2,2-trifluoroacetyl)oxy]alumanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Clé InChI |
FJYDXYVSFFWRER-UHFFFAOYSA-K |
SMILES |
C(=O)(C(F)(F)F)O[Al](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)

![N-(2-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2902616.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2902623.png)
![2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2902625.png)


![3-(4-ethoxyphenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2902631.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2902632.png)


